molecular formula C6H11BO4 B12590205 [(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid CAS No. 570431-58-2

[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid

Cat. No.: B12590205
CAS No.: 570431-58-2
M. Wt: 157.96 g/mol
InChI Key: ZGPQYPCAGCTUQS-XINAWCOVSA-N
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Description

[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique cyclopropyl structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid typically involves the cyclopropanation of suitable precursors followed by boronation. One common method includes the reaction of (1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropane with boron-containing reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted cyclopropyl derivatives .

Scientific Research Applications

[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid is unique due to its cyclopropyl structure, which imparts distinct reactivity and stability compared to other boronic acids. This uniqueness makes it a valuable compound in various synthetic and research applications .

Properties

CAS No.

570431-58-2

Molecular Formula

C6H11BO4

Molecular Weight

157.96 g/mol

IUPAC Name

[(1R,2S)-2-methoxycarbonyl-2-methylcyclopropyl]boronic acid

InChI

InChI=1S/C6H11BO4/c1-6(5(8)11-2)3-4(6)7(9)10/h4,9-10H,3H2,1-2H3/t4-,6+/m1/s1

InChI Key

ZGPQYPCAGCTUQS-XINAWCOVSA-N

Isomeric SMILES

B([C@@H]1C[C@]1(C)C(=O)OC)(O)O

Canonical SMILES

B(C1CC1(C)C(=O)OC)(O)O

Origin of Product

United States

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